5-Acetylacenaphthene

Vue d'ensemble

Description

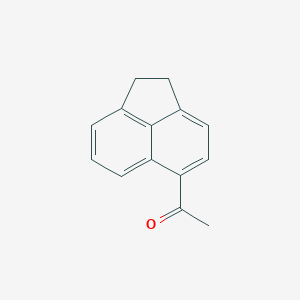

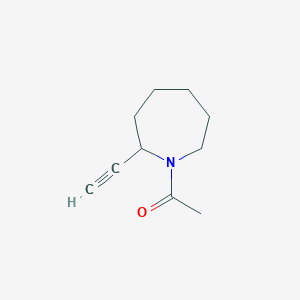

5-Acetylacenaphthene is a chemical compound with the molecular formula C14H12O . It is synthesized through the acylation of acenaphthene with acetyl chloride .

Synthesis Analysis

The synthesis of 5-acetylacenaphthene involves a one-pot catalytic process. This process uses various Keggin type heteropoly acids (salts) as catalysts for the acylation of acenaphthene with acetyl chloride . H3PW12O40 (PW) was found to be the most active catalyst in the acylation .Molecular Structure Analysis

The structure of 5-acetylacenaphthene was identified by GC/MS, FT-IR, and 1H NMR spectra . The molecular weight of 5-acetylacenaphthene is 196.25 .Chemical Reactions Analysis

The yield and the selectivity of 5-acetylacenaphthene were 51.2% and 83.4%, respectively . The effects of experimental parameters on the catalytic acylation reaction and the recycling performance of the PW catalyst were studied .Applications De Recherche Scientifique

Synthesis and Catalysis

- One-pot Synthesis using Heteropoly Acid Catalysts : A novel one-pot catalytic synthesis of 5-acetylacenaphthene was achieved through acylation of acenaphthene, with heteropoly acids acting as catalysts. This process demonstrated high yield and selectivity, contributing to environmentally friendly synthesis strategies (Chen et al., 2011).

- Synthesis Using Silica-Supported Phosphotungstic Heteropoly Acid : Another efficient synthesis method involves silica-supported phosphotungstic heteropoly acid, yielding high selectivity and demonstrating the catalyst's recyclability (Pan et al., 2012).

Chemical Interactions and Derivatives

- Formation of Acenaphthene Derivatives : Catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines results in various products, depending on the condensation conditions and the structure of the starting azomethine (Kozlov et al., 1986).

- Friedel–Crafts Acylations and Isomerization : Acylations of acenaphthene lead to mixtures of different acylacenaphthenes, demonstrating the influence of solvents and the occurrence of isomerization in certain cases (Gore & Jehangir, 1979).

Polymer and Material Science

- Synthesis of Polymers : Oligophenylenes containing acenaphthenyl groups have been synthesized by copolycyclocondensation, indicating potential applications in material science and polymer research (Teplyakov et al., 1990).

Analytical Chemistry Applications

- Fluorescence Derivatisation Reagents : Acenaphthene derivatives have been synthesized and applied in the analysis of amines, carbonyl compounds, and acids, demonstrating increased sensitivity and efficiency in comparison with traditional reagents (Gifford et al., 1995).

Molecular Dynamics and Theoretical Studies

- Investigation of Hindered Acenaphthenes : Extensive theoretical and experimental studies on 5,6-diarylacenaphthenes provided insights into the dynamics of atropisomer interconversion, valuable for understanding molecular behavior (Cross et al., 2001).

Biodegradation Studies

- Assessing Fossil Fuel Biodegradation : Studies using [1-13C]acenaphthene in bacterial cultures demonstrated the biodegradation process of acenaphthene, contributing to our understanding of environmental remediation techniques (Selifonov et al., 1998).

Mécanisme D'action

Target of Action

The primary target of 5-Acetylacenaphthene is the acenaphthene molecule itself. The compound acts on acenaphthene, leading to its acylation .

Mode of Action

5-Acetylacenaphthene is synthesized through the acylation of acenaphthene with acetyl chloride. This process is catalyzed by various Keggin type heteropoly acids (salts). The acylation leads to changes in the acenaphthene molecule, resulting in the formation of 5-Acetylacenaphthene .

Biochemical Pathways

The synthesis of 5-Acetylacenaphthene involves the Friedel–Crafts acylation, which is a crucial method to prepare aromatic ketones. This process is catalyzed by heteropoly acids (HPAs), which are environmentally compatible, non-toxic, and experimentally simple . The use of HPAs as catalysts makes the process convenient and environmentally benign .

Pharmacokinetics

The use of heteropoly acids as catalysts in the synthesis process contributes to the development of a clean and environmentally friendly strategy for the synthesis of 5-Acetylacenaphthene .

Result of Action

The result of the action of 5-Acetylacenaphthene is the formation of a new compound through the acylation of acenaphthene. The yield and the selectivity of 5-Acetylacenaphthene were found to be 51.2% and 83.4%, respectively .

Action Environment

The action environment significantly influences the action, efficacy, and stability of 5-Acetylacenaphthene. The use of heteropoly acids as catalysts in the synthesis process contributes to the development of a clean and environmentally friendly strategy for the synthesis of 5-Acetylacenaphthene . The catalyst shows good catalytic activity after running for five times, indicating its stability and reusability .

Propriétés

IUPAC Name |

1-(1,2-dihydroacenaphthylen-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGRLGANSVWJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143306 | |

| Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylacenaphthene | |

CAS RN |

10047-18-4 | |

| Record name | 5-Acetylacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYLACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7PK5DIE7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common synthetic route for 5-acetylacenaphthene?

A1: 5-Acetylacenaphthene is primarily synthesized via the Friedel-Crafts acylation of acenaphthene with acetyl chloride or benzoyl chloride. This reaction is typically catalyzed by silica-supported phosphotungstic heteropoly acid (PW/SiO2). This method has shown high yield (up to 81.3%) and selectivity (up to 93.6%) for 5-acetylacenaphthene. []

Q2: Are there any alternative catalysts for the synthesis of 5-acetylacenaphthene?

A2: While PW/SiO2 is a prominent catalyst, research also explores other heteropoly acid catalysts for the one-pot synthesis of 5-acetylacenaphthene. [] This suggests ongoing efforts to optimize the synthesis with potentially more efficient and environmentally friendly catalysts.

Q3: What is the significance of the Friedel-Crafts acylation reaction in the context of 5-acetylacenaphthene?

A3: The Friedel-Crafts acylation of acenaphthene doesn't exclusively yield 5-acetylacenaphthene. Studies show that it results in a mixture of 5- and 3-acylacenaphthenes, with no 4-acylacenaphthenes observed. The ratio of these isomers varies depending on the acylating agent and the solvent used. [] This highlights the importance of reaction conditions in controlling the regioselectivity of the acylation.

Q4: How is 5-acetylacenaphthene characterized?

A4: The synthesized 5-acetylacenaphthene is typically characterized using a combination of analytical techniques. These include Gas Chromatography/Mass Spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FT-IR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These methods confirm the identity and purity of the synthesized compound.

Q5: Can 5-acetylacenaphthene be used as a building block for polymers?

A5: Yes, 5-acetylacenaphthene can be utilized as a monomer in polymer synthesis. For instance, it can be reacted with 4,4'-diacetyldiphenyl oxide to produce acenaphthenyl-containing oligophenylenes. These oligophenylenes can be further modified and used to create thermally stable three-dimensional polymers. []

Q6: Does the oxidation of 5-acetylacenaphthene derivatives have any applications in polymer chemistry?

A6: Research indicates that oxidizing 1,3,5-tris(5-acenaphthenyl)benzene with lead tetraacetate leads to the formation of acetoxyacenaphthenyl groups. This modification is interesting because the acetoxyacenaphthenyl groups can be thermally deacetoxylated at 200°C, highlighting a potential pathway for controlled polymer modification or degradation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

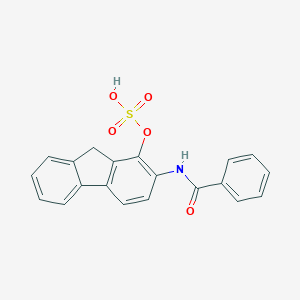

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)